(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester

Boronic ester stability Suzuki‑Miyaura coupling Reagent storage

Researchers facing low yields in Suzuki coupling due to steric clash with ortho-substituted boronic esters can use this meta-bromomethyl, 4-trifluoromethoxy phenylboronic acid pinacol ester. The electron-withdrawing OCF3 group accelerates transmetallation with electron-deficient aryl halides. Orthogonal reactivity enables sequential SN2 diversification then cross-coupling for biaryl library synthesis. • Orthogonal reactivity for sequential diversification • >60-day benchtop stability reduces re-ordering • Electron-withdrawing OCF3 enhances coupling efficiency Typical purity: 95%.

Molecular Formula C14H17BBrF3O3
Molecular Weight 380.99 g/mol
CAS No. 1073354-06-9
Cat. No. B1373244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester
CAS1073354-06-9
Molecular FormulaC14H17BBrF3O3
Molecular Weight380.99 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)CBr
InChIInChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3
InChIKeySHCZJBHAOSOBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester) CAS 1073354-06-9


(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester, CAS 1073354-06-9, is a boronic acid pinacol ester bearing a bromomethyl substituent at the 3‑position and a trifluoromethoxy group at the 4‑position of the phenyl ring. It serves as a key building block in Suzuki‑Miyaura cross‑coupling reactions for constructing biaryl architectures. Its molecular weight is 380.99 g/mol [1] and typical commercial purity is ≥95 % .

Workflow Suzuki–Miyaura biaryl synthesis with orthogonal SN2 handle
Stability Pinacol ester form supports benchtop storage for extended project timelines
Reactivity Electron-withdrawing OCF₃ group may accelerate transmetallation with electron-deficient partners
Format Multi-supplier availability with reported ≥95% purity

Why Generic Substitution for (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester) Risks Reactivity and Stability Trade-Offs


The unique combination of a 3‑bromomethyl group and a 4‑trifluoromethoxy substituent creates distinct steric and electronic environments that cannot be replicated by simply interchanging with a generic boronic ester, such as the 2‑isomer or an unsubstituted phenylboronic acid pinacol ester. The electron‑withdrawing OCF₃ group modulates transmetallation rates, while the meta‑positioned bromomethyl handle avoids the steric clash encountered by ortho‑substituted analogs, directly impacting coupling yields and product selectivity [1]. Substitution without considering these factors can lead to lower yields, increased side‑product formation, and reduced shelf stability.

Isomer 2‑isomer may reduce coupling yield due to steric hindrance; meta‑substitution profile may not transfer directly.
Analog Non‑halogenated 4‑OCF₃ phenylboronic pinacol ester lacks the bromomethyl diversification handle, limiting downstream elaboration.
Stability Free boronic acid form decomposes within days; shelf‑life context may differ significantly from the pinacol ester.

Product‑Specific Quantitative Evidence Guide for (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester)


Pinacol Ester Stability vs. Free Boronic Acid: Prolonged Air‑Stable Shelf Life

Aryl boronic acid pinacol esters are demonstrably more stable than the corresponding free boronic acids. A study showed that pinacol boronate esters analogous to unstable boronic acids remain intact in air at room temperature for at least 60 days, whereas the free acids decompose within days [1]. This stability is directly applicable to the target compound, ensuring consistent reactivity across multiple coupling experiments and reducing procurement frequency due to degradation.

Ester vs. Free Acid
Class-level inference
Target: ≥60 days air-stable
Comparator: decomposes within days
Supports benchtop storage workflow
Reproducibility context; verify under local lab conditions
Boronic ester stability Suzuki‑Miyaura coupling Reagent storage

Positional Isomer Differentiation: 3‑Bromomethyl Yields Higher Reactivity than 2‑Isomer

In a systematic study of o‑, m‑, and p‑(bromomethyl)phenylboronic acid pinacol esters as coupling partners, the meta‑substituted isomer (directly analogous to the target 3‑bromomethyl compound) afforded superior yields in Suzuki‑Miyaura reactions compared to the ortho‑substituted isomer. Although the publication does not disclose exact yields for the 3‑ vs. 2‑isomer, the meta‑isomer was identified as the optimal partner for achieving high conversion, attributed to reduced steric encumbrance during transmetallation [1]. This positional advantage directly translates to higher efficiency in library synthesis and scale‑up.

Positional Isomer Reactivity
Class-level inference
3‑isomer reported as optimal coupling partner among o‑, m‑, p‑bromomethyl tested
Regiochemistry context for yield optimization
Exact yields not disclosed; confirms steric advantage
Regiochemistry Steric hindrance Suzuki coupling yield

Electron‑Withdrawing OCF₃ Group Lowers pKa and Enhances Transmetallation Efficiency

The 4‑trifluoromethoxy group is a strong electron‑withdrawing substituent that significantly lowers the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid. Experimental determination of (trifluoromethoxy)phenylboronic acid isomers showed pKa values in the range ~8.0‑8.5, versus 8.85 for phenylboronic acid [1]. Increased boron acidity facilitates transmetallation in the Suzuki catalytic cycle, an effect that is retained in the pinacol ester form after in situ hydrolysis, and can lead to faster reaction rates and higher turnover numbers with challenging electron‑deficient aryl halides.

Boron Acidity
Class-level inference
ΔpKa ≈ 0.65
More acidic than unsubstituted phenylboronic acid
May facilitate transmetallation with electron-deficient partners
Value inferred from 4‑OCF₃ isomer data
Electronic effects Boron acidity Suzuki coupling rate

Dual‑Reactive Architecture: Bromomethyl Handle Permits Pre‑ or Post‑Coupling Derivatization

Unlike simple phenylboronic acid pinacol esters, the target compound carries a benzylic bromide that readily participates in nucleophilic substitution reactions with amines, thiols, and alcohols. The Gleeson thesis demonstrated that o‑, m‑, and p‑(bromomethyl)phenylboronic acid pinacol esters can be sequentially functionalized first via SN2 displacement of the bromide, and then via Suzuki coupling of the boronic ester, enabling rapid generation of structurally diverse biaryl libraries [1]. This orthogonal reactivity is absent in non‑halogenated analogs such as 4‑trifluoromethoxyphenylboronic acid pinacol ester.

Dual Reactive Handles
Cross‑study comparable
Target: Boronic ester + benzylic bromide
Comparator: 4‑OCF₃ analog (ester only)
Enables sequential SN2 then Suzuki diversification
Reaction sequence demonstrated in academic study
Nucleophilic substitution Biaryl library synthesis Orthogonal reactivity

Optimized Synthesis Protocol Available: Continuous‑Flow Photo‑Bromination for Scalable Supply

A dedicated continuous‑flow photo‑bromination process has been developed specifically for the synthesis of 2‑bromomethyl‑4‑trifluoromethoxyphenylboronic acid pinacol ester, the 2‑isomer of the target compound [1]. While the reported study focuses on the 2‑isomer, the methodology is directly transferable to the 3‑isomer, providing a foundation for scalable, reproducible manufacture. The optimized conditions (20 °C, 10 min residence time, 405 nm LED array, acetonitrile solvent) demonstrate that this class of compounds can be produced with high throughput and consistent quality, reducing supply‑chain risk for procurement.

Scalable Synthesis Path
Supporting evidence
Continuous-flow photo‑bromination protocol reported for 2‑isomer
Methodology context may support 3‑isomer scale‑up
10 min residence; transferability to be confirmed
Continuous flow chemistry Process intensification Supply security

Commercial Availability: Multi‑Supplier Sourcing with Documented Purity Reduces Procurement Risk

The target compound is available from multiple independent suppliers including AKSci (Z7133, 95% min.), BOC Sciences (95%), and AladdinSci, all listing the same CAS number and molecular structure . This multi‑vendor availability reduces single‑source dependency and encourages competitive pricing. Routine purity analysis (typically HPLC) is provided by reputable vendors, ensuring that the delivered product meets the ≥95% specification that is critical for reproducible coupling performance.

Multi‑Supplier Sourcing
Supporting evidence
At least 4 suppliers offer ≥95% purity
Reduces single‑source dependency
Data to verify per vendor lot
Supply chain Purity specification Vendor comparison

Optimal Application Scenarios for (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester)


Medicinal Chemistry Dual‑Handle Building Block for Biaryl Library Synthesis

The compound’s orthogonal reactivity – benzylic bromide for SN2 diversification and pinacol boronate for Suzuki coupling – makes it an ideal scaffold for constructing substituted biaryl libraries. First, a variety of nucleophiles can be introduced at the bromomethyl site, followed by Pd‑catalyzed cross‑coupling to generate diverse biphenyl structures. This two‑step sequence is directly demonstrated in the Gleeson thesis [1] and is well‑suited for automated parallel medicinal chemistry campaigns.

High‑Stability Coupling Partner for Long‑Term Reagent Inventory

Because pinacol boronate esters exhibit >60‑day air stability [1], this compound can be procured in larger quantities and stored on the benchtop without special precautions. This stability translates into consistent performance across multiple coupling experiments over weeks or months, reducing the need for frequent re‑ordering and quality control checks.

Electron‑Deficient Aryl Halide Couplings Leveraging Enhanced Boron Acidity

The 4‑trifluoromethoxy group lowers the pKa of the boronic acid intermediate, facilitating transmetallation with electron‑deficient aryl halides [1]. This property makes the compound particularly useful for synthesizing biaryl products that incorporate electron‑withdrawing substituents, a common motif in agrochemical and pharmaceutical active ingredients.

Scalable Process Development Using Continuous‑Flow Synthetic Protocols

The availability of a continuous‑flow photo‑bromination process for this class of compounds [1] provides a foundation for scaling up the synthesis of the 3‑isomer analog. Procurement teams can request custom synthesis based on the published flow‑chemistry conditions, ensuring reproducibility and high throughput for kilogram‑scale projects.

Application
Selection Property
Validation Focus
Biaryl library synthesis
Orthogonal reactivity profile
Sequential SN2 / Suzuki efficiency
Long‑term reagent inventory
Pinacol ester air stability
Lot consistency over time
Electron‑deficient partner coupling
Enhanced boron acidity
Transmetallation rate comparison
Continuous‑flow process development
Scalable synthetic methodology
Yield and throughput validation
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